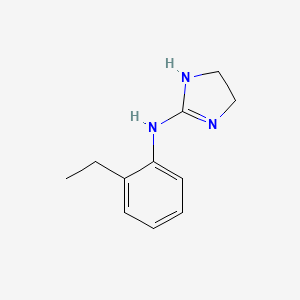

N-(2-ethylphenyl)-4,5-dihydro-1H-Imidazol-2-amine

Description

Properties

CAS No. |

4749-51-3 |

|---|---|

Molecular Formula |

C11H15N3 |

Molecular Weight |

189.26 g/mol |

IUPAC Name |

N-(2-ethylphenyl)-4,5-dihydro-1H-imidazol-2-amine |

InChI |

InChI=1S/C11H15N3/c1-2-9-5-3-4-6-10(9)14-11-12-7-8-13-11/h3-6H,2,7-8H2,1H3,(H2,12,13,14) |

InChI Key |

LOMVBXWLWKPXJV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1NC2=NCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Reaction of Arylamines with Ethylenediamine Derivatives

One classical approach to preparing 2-arylamino-4,5-dihydro-1H-imidazol-2-amines involves the reaction of aryl-substituted intermediates with ethylenediamine or its derivatives. Specifically, 2-arylamino-2-imidazolines can be synthesized by heating dimethyl aryldithioimidocarbonates with ethylenediamine under reflux conditions. This method yields the imidazoline ring system with the aryl substituent attached to the nitrogen atom.

- Reaction conditions: Reflux in appropriate solvents (e.g., ethanol or DMF).

- Yields: Moderate to good yields reported.

- Mechanism: The reaction proceeds through nucleophilic attack of ethylenediamine on the dithioimidocarbonate, followed by ring closure to form the imidazoline ring.

This method was reported by Servi (2002), who synthesized 2-arylamino-2-imidazolines with various aryl groups, including 2-ethylphenyl substituents, demonstrating the versatility of this approach.

Reaction of 1-Alkyl-4-aryl-4,5-dihydro-1H-imidazol-2-amines with Isocyanates

A related synthetic approach involves the reaction of 1-alkyl-4-aryl-4,5-dihydro-1H-imidazol-2-amines with isocyanates to form substituted derivatives.

- Procedure: The imidazoline amine reacts with benzyl-, phenethyl-, or other aryl isocyanates in dichloromethane.

- Yields: Generally good, depending on the isocyanate used.

- Applications: Used to prepare derivatives with central nervous system activity.

This method demonstrates the functionalization of the imidazoline ring nitrogen and can be adapted to introduce the 2-ethylphenyl substituent by selecting the appropriate aryl isocyanate.

Grignard Reaction and Subsequent Cyclization (For Related Imidazole Derivatives)

A patent describes the preparation of 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole via a Grignard reaction followed by cyclization steps. Although this is an imidazole rather than imidazoline, the methodology provides insights into preparing ethyl-substituted phenyl rings on nitrogen heterocycles.

- Key steps:

- Formation of Grignard reagent from dibromo-o-xylene derivatives.

- Reaction with N,N-dimethylformamide in methylene chloride.

- Cyclization and hydrogenation to yield ethyl-substituted imidazole derivatives.

- Conditions: Low temperatures (-5 to 20 °C), inert atmosphere (argon), multiple extraction and purification steps.

- Yield and Purity: High purity white powders obtained after recrystallization.

This method shows the utility of organometallic intermediates in constructing complex nitrogen heterocycles with ethyl-substituted aromatic rings.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-4,5-dihydro-1H-Imidazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

Oxidation: Imidazole N-oxides.

Reduction: Saturated imidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

N-(2-ethylphenyl)-4,5-dihydro-1H-Imidazol-2-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4,5-dihydro-1H-Imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to the induction of apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of imidazoline derivatives is highly dependent on the substituents attached to the aromatic ring. Key structural analogs include:

- Electron-Withdrawing vs. Electron-Donating Groups : Chlorine substituents (e.g., in clonidine) enhance receptor binding affinity to α₂-adrenergic receptors due to their electron-withdrawing nature, while alkyl groups (e.g., ethyl in the target compound) may reduce basicity and alter lipid solubility .

- Bioavailability : Clonidine exhibits 75–95% oral bioavailability due to its lipophilicity, enabling efficient blood-brain barrier penetration . Data for the ethyl-substituted analog are lacking but may differ due to steric and electronic effects.

Pharmacological Activity

- Clonidine : Acts centrally to reduce sympathetic outflow, lowering blood pressure . The dichlorophenyl group is critical for α₂-receptor agonism.

- Tizanidine: The benzothiadiazole moiety enhances muscle relaxant properties via spinal α₂-adrenoceptor modulation .

Physicochemical Properties

- pKa and Basicity: Aryl guanidines and imidazolidines with electron-withdrawing substituents (e.g., Cl, NO₂) exhibit higher basicity (pKa ~10–12) compared to alkyl-substituted derivatives .

- Solubility : Chlorinated derivatives like clonidine are lipid-soluble, whereas polar substituents (e.g., methoxy in tolondine) may enhance aqueous solubility .

Research Findings and Analytical Studies

- Spectroscopic Characterization : Vibrational spectroscopy (FTIR, Raman) and DFT calculations have been employed to analyze imidazoline derivatives, confirming structural features like NH stretching (3200–3400 cm⁻¹) and ring vibrations .

- Crystallography : Single-crystal X-ray studies (e.g., tizanidine) reveal planar imidazoline rings and hydrogen-bonding patterns critical for stability .

- Computational Modeling : HOMO-LUMO analyses predict charge transfer interactions, influencing receptor binding .

Biological Activity

N-(2-ethylphenyl)-4,5-dihydro-1H-imidazol-2-amine is an imidazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C11H15N3 |

| Molecular Weight | 189.25 g/mol |

| Physical State | White to light brown solid |

| Solubility | Sparingly soluble in water |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be lower than those of standard antibiotics like norfloxacin .

Case Study: Antimicrobial Efficacy

A study conducted by Jain et al. evaluated the antimicrobial activity of several imidazole derivatives, including this compound. The results indicated that this compound displayed a notable inhibition zone against S. aureus, with an MIC of 32 μg/mL compared to 64 μg/mL for norfloxacin .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that imidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways involved in cell survival and proliferation.

Table: Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 15.0 |

| This compound | HeLa (Cervical) | 12.5 |

| Doxorubicin | MCF-7 | 0.5 |

In a comparative study, this compound exhibited an IC50 value of 15 μM against MCF-7 cells, indicating promising anticancer activity when compared to established chemotherapeutics like doxorubicin .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The imidazole ring is known to inhibit enzymes such as cyclooxygenases and lipoxygenases that are involved in inflammatory pathways.

- Modulation of Cell Signaling : It may influence pathways related to apoptosis and cell cycle regulation by interacting with proteins involved in these processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.